

stability of the oxime bond from aminooxy-PEG8 linkers in vivo

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Compound of Interest

Compound Name: CBZ-aminooxy-PEG8-acid

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An Objective Comparison of the In Vivo Stability of Oxime Bonds from Aminooxy-PEG8 Linkers

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and targeted imaging agents. An ideal linker must be stable in systemic circulation to prevent premature release of the payload, yet allow for its intended function at the target site. This guide provides a detailed comparison of the in vivo stability of oxime bonds, particularly those formed from aminooxy-polyethylene glycol (PEG) linkers, against other common conjugation chemistries, supported by experimental data and detailed methodologies.

Introduction to Oxime Linkers

Oxime bonds are formed through the reaction of an aminooxy group with an aldehyde or a ketone.^{[1][2][3]} This ligation chemistry is highly valued in bioconjugation for its high specificity, mild reaction conditions, and the formation of a stable covalent bond.^{[1][3][4]} Aminooxy-PEG8 linkers provide a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate, while the oxime bond serves as a robust connection point. Generally considered non-cleavable, the oxime linkage offers a high degree of stability under physiological conditions, making it a preferred choice for applications requiring long circulation times and minimal premature drug release.^{[1][5]}

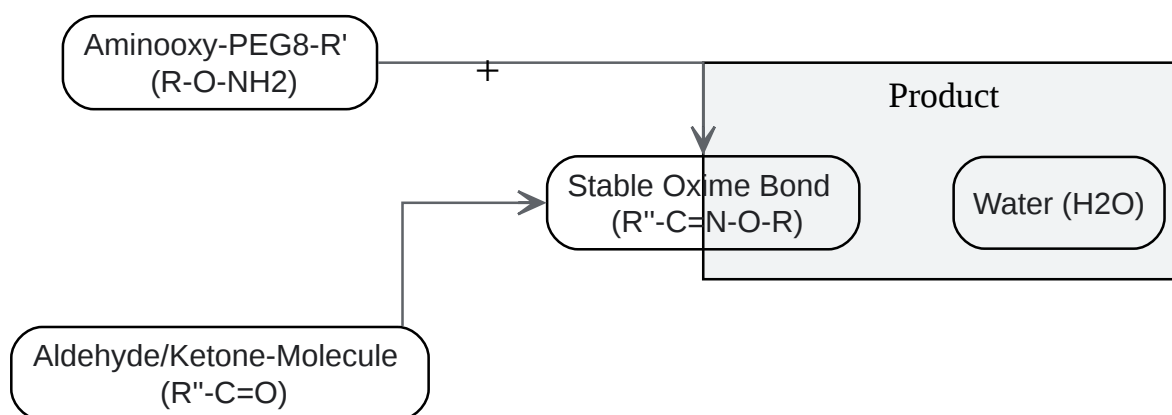
Factors Influencing Oxime Bond Stability In Vivo

The stability of an oxime bond is not absolute and can be influenced by several intrinsic and extrinsic factors.

- Intrinsic Factors:
 - Nature of the Carbonyl Precursor: Oximes derived from ketones generally exhibit greater hydrolytic stability than those formed from aldehydes.[\[6\]](#)[\[7\]](#)
 - Electronic Effects: The electronegativity of the oxygen atom in the C=N-O linkage makes oximes significantly more stable than analogous imines (C=N-C) and hydrazones (C=N-N).[\[6\]](#)[\[8\]](#) Electron-withdrawing groups near the bond can also influence its stability.[\[7\]](#)
 - Steric Hindrance: Bulky molecular groups around the oxime bond can sterically hinder the approach of water molecules, thereby slowing the rate of hydrolysis.[\[7\]](#)
- Extrinsic Factors:
 - pH: Oxime hydrolysis is catalyzed by acid.[\[7\]](#)[\[8\]](#) While they are stable at physiological pH (~7.4), they can be hydrolyzed in more acidic environments like the endosome or lysosome (pH 4.5-6.0).[\[9\]](#) However, they remain significantly more resistant to acid-catalyzed hydrolysis than hydrazones.[\[6\]](#)[\[8\]](#) Oxime bonds are reported to be relatively stable across a broad pH range of 2 to 9.[\[5\]](#)
 - Enzymatic Cleavage: The oxime bond itself is generally considered resistant to enzymatic cleavage, which is why it is classified as a non-cleavable linker.[\[5\]](#) While the conjugate as a whole can be metabolized, studies on oxime-linked ADCs have shown that degradation often occurs elsewhere in the molecule, such as the antibody or other parts of the linker, rather than at the oxime bond.[\[10\]](#)

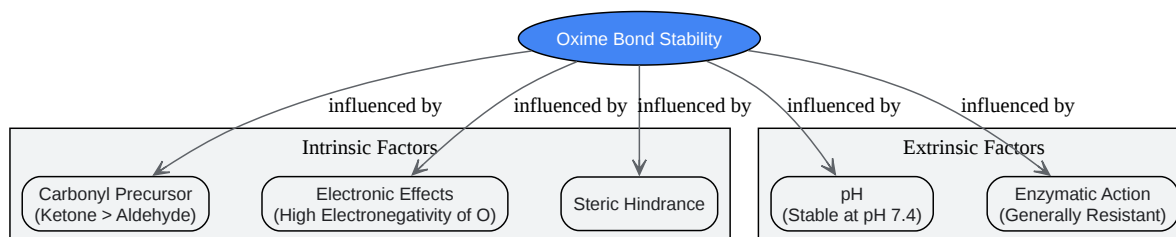
Visualizing Oxime Ligation and Stability Factors

The following diagrams illustrate the formation of an oxime bond and the key factors that govern its stability.



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Caption: Reaction scheme for the formation of a stable oxime bond.



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Caption: Key intrinsic and extrinsic factors influencing oxime bond stability.

Comparison of Linker Stability

The choice of linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of a bioconjugate. The following table compares oxime linkers to other commonly used alternatives.

Linker Type	Bond Formed	Cleavage Mechanism	Stability at pH 7.4 (Blood)	Stability at pH 4.5-5.0 (Lysosome)	Key Advantages	Key Disadvantages
Oxime	C=N-O	Non-cleavable	Very High[1][2][5]	High, but slow hydrolysis possible[9]	High stability, specific formation[3]	Slow formation kinetics without catalyst[11]
Hydrazone	C=N-N	pH-sensitive	Moderate to High	Cleavable[9]	Tunable release in acidic environments	Potential for premature release in circulation[5]
Thioether	C-S-C	Non-cleavable	Very High	Very High	Extremely stable, robust formation	Can be less specific (e.g., maleimide chemistry)
Disulfide	S-S	Reductive	High	Cleavable (in reducing environment)	Release in high glutathione environments (intracellular)[12]	Potential for off-target cleavage in blood
Peptide (e.g., Val-Cit)	Amide	Enzymatic	Very High	Cleavable (by lysosomal proteases)[9]	High serum stability, specific intracellular release[9]	Can be limited by enzyme expression levels[13]

Quantitative Stability Data

Direct quantitative data for the in vivo half-life of the oxime bond from an aminooxy-PEG8 linker is not readily available in published literature. However, comparative studies provide a clear indication of its stability relative to other linkages.

Linker Comparison	Relative Hydrolysis Rate	Conditions	Reference
Oxime vs. Hydrazone	Oxime hydrolysis is ~160 to 600-fold slower than various hydrazones.	pD 7.0	[6] [8]
Oxime vs. Imines	Oxime is significantly more stable.	Aqueous solution	[6] [14]
Oxime vs. Triazole/Thioether	Oxime is considered less stable than triazole and thioether bonds.	Physiological conditions	[5]

Experimental Protocol: Assessing In Vivo Stability of an Oxime-Linked Conjugate

This section outlines a general methodology for evaluating the in vivo stability of a bioconjugate linked via an oxime bond, such as an antibody-drug conjugate (ADC).

Objective: To determine the pharmacokinetic profile and measure the extent of payload cleavage from an oxime-linked ADC in a relevant animal model (e.g., mouse or rat).

Materials:

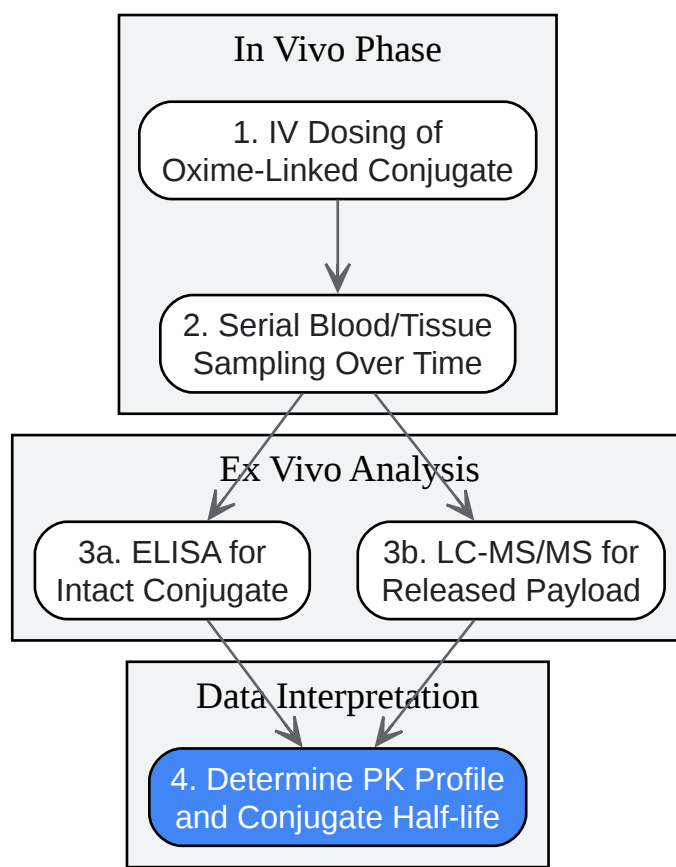
- Oxime-linked ADC test article
- Control ADC with a known cleavable linker (e.g., Val-Cit)
- Animal model (e.g., BALB/c mice)

- Anesthesia and surgical tools
- Blood collection supplies (e.g., heparinized capillaries)
- Sample processing reagents (e.g., protease inhibitors, buffers)
- Analytical instrumentation: ELISA reader, LC-MS/MS system

Methodology:

- Animal Dosing:
 - Administer a single intravenous (IV) dose of the oxime-linked ADC to a cohort of mice (n=3-5 per time point).
 - A typical dose might range from 1 to 10 mg/kg.
- Sample Collection:
 - Collect blood samples via retro-orbital or tail-vein bleeding at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days, 14 days).
 - Process blood to obtain plasma and store at -80°C until analysis.
 - At terminal time points, tissues of interest (e.g., tumor, liver, kidneys) can be harvested.
- Quantification of Total Conjugate (Stability Assay):
 - Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total ADC in plasma samples.
 - Plate Coating: Coat ELISA plates with an antigen specific to the antibody portion of the ADC.
 - Sample Incubation: Add diluted plasma samples to the wells.
 - Detection: Use a secondary antibody that recognizes the payload or a unique part of the linker-payload complex, conjugated to an enzyme like HRP.

- Analysis: A decrease in signal over time, when compared to the total antibody concentration, indicates cleavage of the linker.
- Quantification of Released Payload (Cleavage Assay):
 - Use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to detect and quantify the free payload in plasma.
 - Sample Preparation: Perform protein precipitation and/or solid-phase extraction on plasma samples to isolate the small molecule payload.
 - LC-MS/MS Analysis: Analyze the extracted samples to measure the concentration of the released payload.
 - Data Analysis: The appearance and concentration of free payload over time directly measures the in vivo cleavage of the conjugate.
- Data Interpretation:
 - Plot the concentration of total ADC and free payload over time to determine the pharmacokinetic profile and stability of the conjugate.
 - Calculate the half-life ($t_{1/2}$) of the intact conjugate in circulation. A long half-life with minimal appearance of free payload indicates high in vivo stability of the oxime linker.



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